molecular formula C9H13N5O2 B010451 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate CAS No. 106241-72-9

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate

Cat. No. B010451
M. Wt: 223.23 g/mol
InChI Key: HHOJVZAEHZGDRB-UHFFFAOYSA-N
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Description

“2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate” is a compound that is part of the 1,3,5-triazine family . It is a hybrid molecule composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins . It has been synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes . The reactions were carried out in 98% ethanol at 20–40 °C in the presence of piperidine as a basic catalyst .


Molecular Structure Analysis

The molecular structure of this compound is derived from the 1,3,5-triazine family, which is well known for its applications in different fields, including the production of herbicides and polymer photostabilisers . The structure of the newly prepared compounds was confirmed by elemental analyses and spectroscopic data (IR and NMR) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes . This reaction was carried out in 98% ethanol at 20–40 °C in the presence of piperidine as a basic catalyst .

properties

IUPAC Name

2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-5(2)7(15)16-4-3-6-12-8(10)14-9(11)13-6/h1,3-4H2,2H3,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOJVZAEHZGDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594340
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoate

CAS RN

106241-72-9
Record name 2-(4,6-Diamino-1,3,5-triazin-2-yl)ethyl 2-methylprop-2-enoatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid,2-methyl-, 2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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